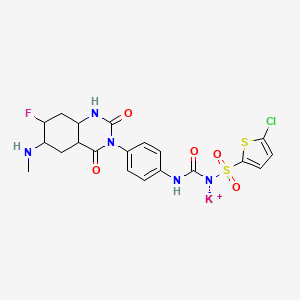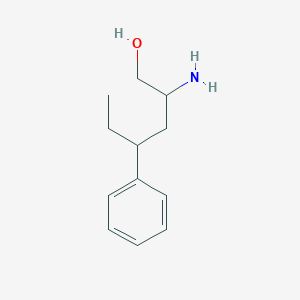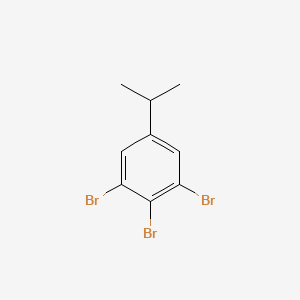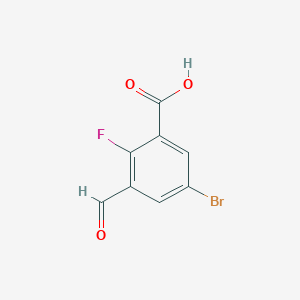
5-Bromo-2-fluoro-3-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core. It is used in various chemical synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated and fluorinated benzoic acid with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by formylation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
5-Bromo-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or alkenes.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: 5-Bromo-2-fluoro-3-carboxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.
Coupling: Biaryl compounds and styrenes.
科学的研究の応用
5-Bromo-2-fluoro-3-formylbenzoic acid is utilized in several scientific research fields:
作用機序
The mechanism of action of 5-Bromo-2-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
類似化合物との比較
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of a fluorine atom.
3-Bromo-2-fluorobenzoic acid: Similar structure but lacks the formyl group.
Uniqueness
5-Bromo-2-fluoro-3-formylbenzoic acid is unique due to the combination of bromine, fluorine, and formyl functional groups on the benzoic acid core. This unique combination allows for specific reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H4BrFO3 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC名 |
5-bromo-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
InChIキー |
YDFCRWXFZXIAIK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=O)F)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)
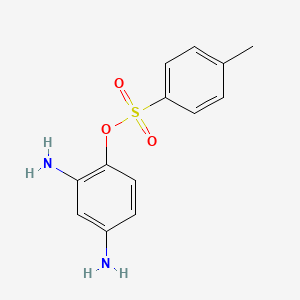
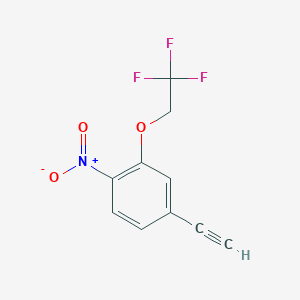
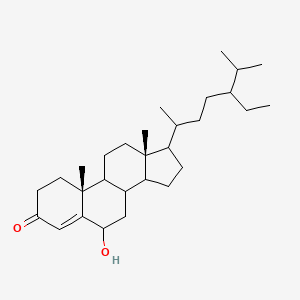
![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)
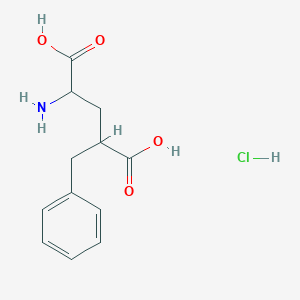
![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
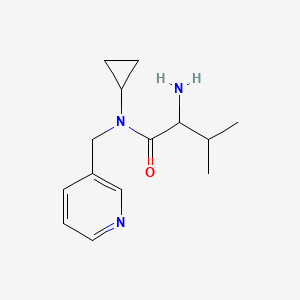
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)
